Bunitrolol hydrochloride, (R)-
Descripción general
Descripción
Bunitrolol is a beta-adrenergic antagonist . It can be used for the treatment of coronary heart disease and improves cardiac performance after beta-blockade in patients with coronary artery disease . Bunitrolol was found to have a greater beta 1 than beta 2 adrenergic activity and a weak alpha 1 blocking action .
Synthesis Analysis
The first chemoenzymatic synthesis of (RS)-, ®-, and (S)-bunitrolol in racemic (RS) and enantioenriched forms (R and S) has been demonstrated . The enantiopure ®-chlorohydrin (>99% ee) subsequently obtained was used for the synthesis of a series of model ®-(+)-β-blockers .Molecular Structure Analysis
The molecular formula of Bunitrolol is C14H20N2O2 . The average mass is 248.321 Da and the monoisotopic mass is 248.152481 Da .Chemical Reactions Analysis
Bunitrolol is a beta-adrenergic antagonist that can be used for treatment of coronary heart disease . It improves cardiac performance after beta-blockade in patients with coronary artery disease .Physical and Chemical Properties Analysis
The molecular formula of Bunitrolol is C14H20N2O2 . The average mass is 248.321 Da and the monoisotopic mass is 248.152481 Da .Aplicaciones Científicas De Investigación
Pharmacological Activities of Natural Products
Salvia miltiorrhiza Bunge (Danshen) : This traditional Chinese herb is known for its cardiovascular protective, anti-inflammatory, and anti-cancer effects. The study reviewed pharmacological effects and mechanisms of its active compounds, such as dihydrotanshinone I, highlighting its potential in drug discovery for related diseases (Chen et al., 2019).
Carvacrol's Bioactivities : As a component of various essential oils, carvacrol exhibits antimicrobial, antioxidant, and anticancer activities. Its effectiveness against foodborne pathogens and potential in dietary applications to improve antioxidant status have been recognized (Sharifi-Rad et al., 2018).
Therapeutic Efficacy in Cardiovascular Disease
- Celiprolol for Cardiovascular Disease : This beta-blocker with mild vasodilator properties shows efficacy in treating hypertension and angina pectoris. Its unique action suggests potential benefits over traditional beta-blockers, highlighting the importance of understanding specific drug actions for therapeutic advancements (Milne & Buckley, 1991).
Pharmacokinetics and Clinical Use
- Cholesterol Absorption and Synthesis Markers : The review on serum markers of cholesterol metabolism provides insight into their clinical application for evaluating drug effects on cholesterol management, relevant for cardiovascular drug research (Gylling, 2014).
Mecanismo De Acción
Safety and Hazards
Bunitrolol should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Bunitrolol is a beta-adrenergic antagonist that can be used for treatment of coronary heart disease . It improves cardiac performance after beta-blockade in patients with coronary artery disease . Bunitrolol was found to have a greater beta 1 than beta 2 adrenergic activity and a weak alpha 1 blocking action .
Propiedades
IUPAC Name |
2-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15;/h4-7,12,16-17H,9-10H2,1-3H3;1H/t12-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPWESHPIMRNNM-UTONKHPSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C#N)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@H](COC1=CC=CC=C1C#N)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22972-95-8 | |
Record name | Bunitrolol hydrochloride, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022972958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BUNITROLOL HYDROCHLORIDE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32TC7IYE6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.